molecular formula C17H15N3O3 B5712153 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole

Cat. No.: B5712153
M. Wt: 309.32 g/mol
InChI Key: MRYOZRFPVBYFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-aminophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The oxadiazole ring may also contribute to the compound’s ability to bind to specific targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in the para position.

    3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a shorter alkyl chain.

    3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.

Uniqueness

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro group and the length of the phenylpropyl chain

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-20(22)15-10-5-9-14(12-15)17-18-16(23-19-17)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYOZRFPVBYFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.